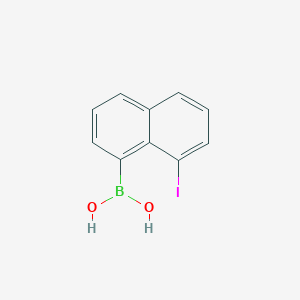
8-Iodonaphthalene-1-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodonaphthalene-1-boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodonaphthalene-1-boronic acid typically involves the iodination of naphthalene followed by borylation. One common method includes the reaction of 8-iodonaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodonaphthalene-1-boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base, forming carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Copper Catalysts: Used in Chan-Lam coupling.
Bases: Such as potassium carbonate or pyridine.
Solvents: Commonly used solvents include water, ethanol, and toluene
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and amides or ethers in the case of Chan-Lam coupling .
Aplicaciones Científicas De Investigación
8-Iodonaphthalene-1-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-iodonaphthalene-1-boronic acid in coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The boronic acid group acts as a nucleophile, transferring its organic residue to the palladium catalyst .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the iodine atom.
Naphthalene-1-boronic Acid: Similar naphthalene structure but without the iodine substitution.
Cyclobutylboronic Acid: Another boronic acid derivative but with a cyclobutyl group instead of a naphthalene ring
Uniqueness: 8-Iodonaphthalene-1-boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the naphthalene ring, which enhances its reactivity and versatility in various coupling reactions compared to other boronic acids .
Propiedades
Fórmula molecular |
C10H8BIO2 |
|---|---|
Peso molecular |
297.89 g/mol |
Nombre IUPAC |
(8-iodonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Clave InChI |
BZTJKGYFXGRIBY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C=CC=C2I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)





![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)

